molecular formula C22H19ClN2O4S B12200913 2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-[2-(4-hydroxyphenyl)ethyl]acetamide

2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-[2-(4-hydroxyphenyl)ethyl]acetamide

Cat. No.: B12200913
M. Wt: 442.9 g/mol
InChI Key: CEMUYIHPRMGZRZ-JOSACAGISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a phenylpropene moiety, and a hydroxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the phenylpropene and hydroxyphenyl groups. Common reagents used in these reactions include thionyl chloride, phenylacetic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phenylpropene moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thiazolidine ring can be reduced to form thiazolidines with different oxidation states.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylpropene moiety can yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-[2-(4-hydroxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and phenylpropene moiety can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the hydroxyphenyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity.

Properties

Molecular Formula

C22H19ClN2O4S

Molecular Weight

442.9 g/mol

IUPAC Name

2-[(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C22H19ClN2O4S/c23-17(12-16-4-2-1-3-5-16)13-19-21(28)25(22(29)30-19)14-20(27)24-11-10-15-6-8-18(26)9-7-15/h1-9,12-13,26H,10-11,14H2,(H,24,27)/b17-12-,19-13-

InChI Key

CEMUYIHPRMGZRZ-JOSACAGISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O)\Cl

Canonical SMILES

C1=CC=C(C=C1)C=C(C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.